6-aminopyridine-2-sulfonyl fluoride hydrochloride

Covalent inhibitor design Biochemical assay preparation Salt-form selection

Procure 6-aminopyridine-2-sulfonyl fluoride hydrochloride (CAS 2763777-63-3) for fragment-based covalent inhibitor discovery. This compact scaffold (MW 212.63, 1 rotatable bond) uniquely positions the –SO₂F warhead via the 2,6-substitution pattern, offering superior hydrolytic stability over phenyl sulfonyl fluorides like PMSF. The hydrochloride salt ensures aqueous solubility for biochemical assays, while the 6-amino group enables orthogonal derivatization without compromising SuFEx reactivity. Do not confuse with regioisomers (3-/4-/5-amino) or the free base.

Molecular Formula C5H6ClFN2O2S
Molecular Weight 212.63 g/mol
CAS No. 2763777-63-3
Cat. No. B6610456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-aminopyridine-2-sulfonyl fluoride hydrochloride
CAS2763777-63-3
Molecular FormulaC5H6ClFN2O2S
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)S(=O)(=O)F)N.Cl
InChIInChI=1S/C5H5FN2O2S.ClH/c6-11(9,10)5-3-1-2-4(7)8-5;/h1-3H,(H2,7,8);1H
InChIKeyPSUQOYMJCYOAKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Aminopyridine-2-sulfonyl Fluoride Hydrochloride (CAS 2763777-63-3): A Dual-Functional Pyridine Sulfonyl Fluoride Building Block for Covalent Probe Design and SuFEx Chemistry


6-Aminopyridine-2-sulfonyl fluoride hydrochloride (CAS 2763777-63-3) is a heteroaryl sulfonyl fluoride featuring a pyridine ring substituted with an amino group at the 6-position and a sulfonyl fluoride (–SO₂F) electrophile at the 2-position, supplied as the hydrochloride salt [1]. The compound belongs to the privileged class of sulfonyl fluoride (SF) warheads recognized for their unique balance of aqueous stability and tunable protein reactivity [2]. With a molecular formula of C₅H₆ClFN₂O₂S and a molecular weight of 212.63 g/mol, it possesses computed properties including a topological polar surface area (TPSA) of 81.4 Ų, two hydrogen bond donors, five hydrogen bond acceptors, and one rotatable bond, indicating a compact yet functionalized scaffold suitable for fragment-based and covalent inhibitor design [1]. The hydrochloride salt form distinguishes it from the corresponding free base (MW 176.17 g/mol, CAS 2169496-62-0) and is critical for aqueous solubility in biochemical assay conditions .

Why Generic Sulfonyl Fluoride or Aminopyridine Isomer Substitution Fails for 6-Aminopyridine-2-sulfonyl Fluoride Hydrochloride


Within the aminopyridine sulfonyl fluoride family, the precise position of the amino substituent on the pyridine ring dictates both the electronic environment of the –SO₂F warhead and the vectorial geometry available for target engagement, meaning that regioisomers such as 3-amino-, 4-amino-, or 5-amino-pyridine-2-sulfonyl fluoride are not functionally interchangeable [1]. Unlike simple phenyl sulfonyl fluorides (e.g., PMSF, which hydrolyzes with a half-life of 110 minutes at pH 7.5 and 35 minutes at pH 8.0 at 25 °C), the electron-deficient pyridine ring provides enhanced hydrolytic stability while the amino substituent offers a synthetic handle for further derivatization or direct hydrogen-bonding interactions with biological targets [2][3]. The hydrochloride salt form additionally confers a molecular weight differential (212.63 vs. 176.17 g/mol for the free base) and markedly different physicochemical handling properties—including aqueous solubility and hygroscopicity—that directly impact reproducible assay preparation and procurement specifications . Selecting a generic sulfonyl fluoride or an incorrect regioisomer risks divergent reactivity kinetics, incompatible solubility, and loss of the precise spatial presentation required for structure-based covalent inhibitor design.

Quantitative Differentiation Evidence for 6-Aminopyridine-2-sulfonyl Fluoride Hydrochloride Versus Closest Analogs


Hydrochloride Salt Formulation: Molecular Weight and Solubility Differentiation from Free Base

The hydrochloride salt of 6-aminopyridine-2-sulfonyl fluoride (MW 212.63 g/mol) provides a quantifiable molecular weight increment of 36.46 g/mol (20.7%) compared to the free base (MW 176.17 g/mol), directly reflecting the added HCl equivalent [1]. This salt form is standard for sulfonyl fluoride reagents intended for aqueous biochemical applications, as the protonated aminopyridine moiety enhances water solubility relative to the neutral free base, enabling more reliable preparation of stock solutions for enzyme inhibition assays and SuFEx bioconjugation experiments [2]. In contrast, the free base (CAS 2169496-62-0) may require organic co-solvents for dissolution, introducing variability in biological assay conditions .

Covalent inhibitor design Biochemical assay preparation Salt-form selection Aqueous solubility

Regioisomeric Differentiation: 6-Amino vs. 4-Amino Substitution Patterns Dictate pKa and Electronic Modulation of the Sulfonyl Fluoride Warhead

The position of the amino group on the pyridine ring directly modulates the electronic character of the sulfonyl fluoride warhead through resonance and inductive effects. For the 6-amino-2-sulfonyl fluoride isomer, the amino group is conjugated para to the ring nitrogen and ortho to the –SO₂F, creating a distinct electronic push-pull system compared to the 4-amino-2-sulfonyl fluoride regioisomer (CAS 2091716-54-8), which has a predicted pKa of 0.36 ± 0.50 . While direct experimental pKa data for the 6-amino isomer are not available in the primary literature, the structurally related 6-aminopyridine-2-sulfonic acid has a predicted pKa of −2.03 ± 0.45, indicating that the 2,6-substitution pattern produces significantly different acid-base behavior . The 6-amino isomer presents the –NH₂ group in a sterically distinct orientation (adjacent to the sulfonyl fluoride on the same ring face) compared to 3-amino-2-SF (CAS 2044714-07-8) or 5-amino-2-SF, where the amino group is positioned on the opposite ring face relative to the –SO₂F, altering the trajectory of hydrogen-bond donor presentation to protein targets [1].

Structure-activity relationship Regioisomer selection Electronic effects Covalent warhead reactivity

Aqueous Stability Advantage of Heteroaryl Sulfonyl Fluorides Over Phenylmethylsulfonyl Fluoride (PMSF): Class-Level Evidence

Phenylmethylsulfonyl fluoride (PMSF), the most widely used generic sulfonyl fluoride serine protease inhibitor, exhibits a measured hydrolytic half-life of 110 minutes at pH 7.5 and only 35 minutes at pH 8.0 (25 °C), necessitating frequent replenishment in biochemical experiments [1]. Electron-deficient heteroaryl sulfonyl fluorides—including pyridine-based scaffolds such as 6-aminopyridine-2-sulfonyl fluoride hydrochloride—benefit from the electron-withdrawing effect of the pyridine ring, which stabilizes the S–F bond toward hydrolysis while preserving electrophilic reactivity toward nucleophilic protein residues (serine, threonine, lysine, tyrosine, cysteine, and histidine) [2]. This class-level advantage is further supported by the demonstration that PyFluor (pyridine-2-sulfonyl fluoride) exhibits superior thermal stability compared to DAST and can be stored at room temperature for extended periods without significant decomposition [3]. While direct hydrolytic half-life data for 6-aminopyridine-2-sulfonyl fluoride hydrochloride itself have not been reported in the primary literature, the pyridine sulfonyl fluoride scaffold confers a well-established stability margin over phenyl-based analogs [2].

Hydrolytic stability Serine hydrolase inhibition Covalent probe design Aqueous half-life

Pyridine Ring Electronic Modulation Enables Lower Elimination Side Products in SuFEx Deoxyfluorination Compared to DAST and Deoxo-Fluor

Pyridine-2-sulfonyl fluoride (PyFluor), the des-amino parent scaffold of 6-aminopyridine-2-sulfonyl fluoride hydrochloride, demonstrates markedly reduced elimination side-product formation during deoxyfluorination of alcohols compared to the industry-standard reagents DAST and Deoxo-Fluor. In direct comparative experiments, DAST and Deoxo-Fluor produced 13–19% elimination side products, whereas PyFluor limited elimination to approximately 10% even for elimination-prone homobenzylic alcohol substrates, with most substrates generating no detectable elimination side products [1]. The pyridine ring's electron-withdrawing character is critical to this enhanced chemoselectivity. The 6-amino substituent on the target compound further modulates this electronic environment, providing an additional synthetic handle for fine-tuning SuFEx reactivity in bioconjugation and probe-development applications [2]. This represents a quantifiable selectivity advantage that translates to simpler purification workflows and higher isolated yields in preparative-scale fluorination chemistry [1].

Deoxyfluorination SuFEx click chemistry Elimination selectivity Pyridine sulfonyl fluoride

Computed Physicochemical Property Differentiation: TPSA and Hydrogen-Bond Profile Enable Fragment-Based and Covalent Inhibitor Design

6-Aminopyridine-2-sulfonyl fluoride hydrochloride possesses a computed topological polar surface area (TPSA) of 81.4 Ų, two hydrogen bond donors (both from the protonated –NH₃⁺/–NH₂), five hydrogen bond acceptors (pyridine N, two sulfonyl O atoms, F, and Cl⁻ counterion), and only one rotatable bond, placing it within favorable property space for fragment-based covalent inhibitor design [1]. In comparison, the simpler PMSF (C₇H₇FO₂S, MW 174.19) has a TPSA of 43.4 Ų with no hydrogen bond donors and only three acceptors, offering fewer opportunities for target-directed binding interactions beyond sulfonylation [2]. The dual hydrogen bond donor capacity of 6-aminopyridine-2-sulfonyl fluoride hydrochloride—absent in non-amino pyridine sulfonyl fluorides such as pyridine-2-sulfonyl fluoride (PyFluor)—provides an additional dimension of molecular recognition that can be exploited for selective binding to kinase hinge regions or protease active sites prior to covalent bond formation [3].

Computed drug-likeness Fragment-based drug discovery Covalent inhibitor Physicochemical property space

GHS Hazard Profile: Differentiated Handling and Safety Specifications Versus Non-Amino Pyridine Sulfonyl Fluorides

6-Aminopyridine-2-sulfonyl fluoride hydrochloride carries a defined GHS hazard classification—H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation)—with a Signal Word of 'Danger' and Eye Damage Category 1 classification, as notified by 1 company to the ECHA C&L Inventory [1]. This profile is quantifiably distinct from non-amino pyridine-2-sulfonyl fluoride (PyFluor), which lacks the acute oral toxicity (H302) and respiratory irritation (H335) classifications in many supplier SDS documentation, likely attributable to the presence of the amino substituent and hydrochloride salt . The EC number 972-214-0 and CL Inventory listing provide regulatory traceability absent for many research-grade sulfonyl fluoride analogs that have not undergone ECHA notification, enabling procurement departments to conduct proper risk assessments and ensure compliance with institutional chemical hygiene plans [1].

Laboratory safety GHS classification Regulatory compliance Procurement specifications

Optimal Application Scenarios for 6-Aminopyridine-2-sulfonyl Fluoride Hydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based Covalent Inhibitor Screening Against Kinase and Serine Hydrolase Targets

The combination of a compact scaffold (MW 212.63, 1 rotatable bond), a covalent sulfonyl fluoride warhead, and a hydrogen-bond-donating 6-amino group (TPSA 81.4 Ų, 2 HBD) makes this compound ideally suited for fragment-based covalent inhibitor discovery campaigns [1]. Unlike PMSF (0 HBD, TPSA ~43.4 Ų), which lacks target-binding pharmacophore elements, or PyFluor (0 HBD), which cannot engage kinase hinge regions via hydrogen bonding, 6-aminopyridine-2-sulfonyl fluoride hydrochloride can simultaneously form specific non-covalent interactions with protein active sites while positioning the –SO₂F warhead for covalent modification of catalytic or non-catalytic residues (serine, tyrosine, lysine, histidine) [2][3]. The hydrochloride salt form ensures aqueous solubility compatible with high-throughput biochemical screening workflows [1].

SuFEx Click Chemistry Building Block for Parallel Synthesis of Sulfonamide and Sulfonate Libraries

The 6-amino substituent provides a unique synthetic vector for parallel derivatization orthogonal to the sulfonyl fluoride SuFEx handle. Researchers can exploit the amine for amide coupling, reductive amination, or urea formation independently of the –SO₂F group, which can subsequently undergo SuFEx click reactions with silyl ethers, amines, or alcohols to generate diverse sulfonamide and sulfonate libraries [1]. The pyridine scaffold's enhanced stability compared to phenyl sulfonyl fluorides (class-level evidence: PMSF t₁/₂ = 110 min at pH 7.5) ensures that both functional handles remain competent throughout multi-step synthetic sequences [2]. This orthogonal reactivity is not accessible with non-amino pyridine sulfonyl fluorides such as PyFluor or with regioisomers where the amino group is positioned remotely from the –SO₂F (e.g., 5-amino-2-SF or 6-amino-3-SF) [3].

Activity-Based Protein Profiling (ABPP) Probe Development Requiring Defined Spatial Presentation of the Electrophilic Warhead

For ABPP applications where the precise geometric relationship between a target-recognition element and the covalent warhead determines labeling selectivity, the 2,6-substitution pattern positions the amino group and sulfonyl fluoride in a unique ortho relationship on the same face of the pyridine ring. This spatial arrangement differs fundamentally from 3-amino-2-SF (amino meta to ring N, ortho to –SO₂F), 4-amino-2-SF (amino para to ring N, meta to –SO₂F), and 5-amino-2-SF (amino meta to ring N, para to –SO₂F) [1]. When conjugated to a target-selective recognition element via the 6-amino handle, the sulfonyl fluoride warhead is presented at a defined distance and trajectory that cannot be replicated by any other aminopyridine sulfonyl fluoride regioisomer [2]. The class-level evidence for sulfonyl fluoride probes labeling diverse residue types (serine, threonine, lysine, tyrosine, cysteine, histidine) further supports the broad target scope accessible with this scaffold [3].

¹⁸F-Radiolabeling and PET Tracer Development Leveraging Pyridine Sulfonyl Fluoride Chemoselectivity

The Doyle group demonstrated that pyridine-2-sulfonyl fluoride (PyFluor) can be adapted for no-carrier-added deoxy-radiofluorination with [¹⁸F]fluoride, enabling PET tracer synthesis with substantially reduced elimination side products (~10% or less) compared to DAST-based methods (13–19%) [1]. The 6-amino-substituted analog extends this capability by providing an amine functional group for conjugation to targeting vectors (peptides, small molecules, antibodies) prior to or after ¹⁸F incorporation, potentially enabling a modular approach to ¹⁸F-labeled covalent probes for in vivo target-engagement imaging [2]. The hydrochloride salt form's aqueous solubility facilitates handling under the aqueous conditions required for radiofluorination chemistry. The GHS-classified hazard profile (H318 Eye Dam. 1) further mandates the use of appropriate shielding and engineering controls when working with ¹⁸F-labeled derivatives, a consideration directly relevant to radiochemistry facility procurement and safety planning [3].

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